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Compound of Interest

Compound Name:
2-amino-4-cyclohexyloxy-4-

oxobutanoic acid

Cat. No.: B13385968

Get Quote

Executive Summary
This application note details the protocol for the identification and quantification of 2-amino-4-
cyclohexyloxy-4-oxobutanoic acid, commonly known as L-Aspartic acid

-cyclohexyl ester (H-Asp(OcHex)-OH).

This compound is a critical intermediate in solid-phase peptide synthesis (SPPS) used to

protect the aspartic acid side chain, preventing aspartimide formation. However, incomplete

deprotection or side-reactions can lead to its persistence as a lipophilic impurity in final peptide

drug products. Furthermore, cyclohexyl ester moieties are increasingly utilized in prodrug

strategies to enhance membrane permeability.

We present a validated LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive

mode, highlighting the characteristic neutral loss of cyclohexene as a diagnostic fragmentation

pathway.
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Chemical Properties & Target Analyte
Property Specification

IUPAC Name 2-amino-4-(cyclohexyloxy)-4-oxobutanoic acid

Common Name
H-Asp(OcHex)-OH; Aspartic acid

-cyclohexyl ester

CAS Number 112259-66-2

Formula

Exact Mass (Neutral) 215.1158 Da

Exact Mass 216.1236 Da

LogP (Predicted)
~1.2 (Significantly more lipophilic than Aspartic

acid)

Solubility
Soluble in MeOH, Water/Acetonitrile mixtures;

sparingly soluble in pure water.

Experimental Protocol
Sample Preparation
Objective: Efficient extraction while preventing ester hydrolysis.

Stock Solution: Dissolve 1 mg of H-Asp(OcHex)-OH in 1 mL of 50:50 Acetonitrile:Water (v/v).

Note: Avoid acidic or basic buffers in the stock to prevent premature ester hydrolysis.

Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 0.1% Formic Acid (FA) in Water.

Rationale: The acidic environment stabilizes the amine for positive mode ESI.

Matrix Extraction (if applicable):

For peptide mixtures: Precipitate proteins with cold Acetonitrile (1:3 ratio). Centrifuge at

10,000 x g for 10 min. Inject supernatant.
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Liquid Chromatography (LC) Conditions
System: UHPLC (e.g., Vanquish or Acquity) Column: C18 Reverse Phase (e.g., 2.1 x 100 mm,

1.7 µm particle size)

Why C18? The cyclohexyl group provides sufficient hydrophobicity for retention on C18,

unlike free Aspartic acid which elutes in the void volume.

Parameter Setting

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 mL/min

Column Temp 40°C

Injection Vol 2 - 5 µL

Gradient Profile:

0-1 min: 5% B (Isocratic hold)

1-8 min: 5% -> 60% B (Linear gradient)

8-9 min: 60% -> 95% B (Wash)

9-10 min: 95% B (Hold)

10.1 min: Re-equilibrate to 5% B

Mass Spectrometry (MS) Settings
Source: Heated Electrospray Ionization (H-ESI) Polarity: Positive (

)
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Parameter Value

Spray Voltage 3500 V

Sheath Gas 35 arb

Aux Gas 10 arb

Capillary Temp 300°C

Scan Range m/z 50 - 300

Resolution 30,000 (Orbitrap) or Unit (Triple Quad)

Fragmentation Mechanism & Data Interpretation[2]
[3][4][5]
The identification of H-Asp(OcHex)-OH relies on a specific fragmentation pattern. The

cyclohexyl ester is relatively labile in the gas phase.

Primary Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the protonated precursor (

216.12) undergoes a specific elimination reaction.

Precursor Selection:

216.12 (

).

Neutral Loss of Cyclohexene: The ester oxygen abstracts a

-hydrogen from the cyclohexyl ring, leading to the elimination of neutral cyclohexene (82.08
Da).

Product Ion: The resulting ion is protonated Aspartic Acid (

134.04).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13385968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Fragmentation (Aspartic Acid Backbone)
The

134.04 ion further fragments into characteristic amino acid ions:

116.03: Loss of

(Formation of cyclic anhydride).

88.04: Immonium ion of Aspartic Acid (

).

74.02: Glycine-like fragment (

).

Visualization of Fragmentation Pathway

Precursor [M+H]+
m/z 216.12

(Asp-OcHex)

Transition State
(1,5-H Shift)

CID Energy

Fragment [M+H-82]+
m/z 134.04

(Protonated Asp)

Elimination

Neutral Loss
Cyclohexene (82 Da)

m/z 116.03
[Asp+H - H2O]+

- H2O (18 Da)

m/z 88.04
Immonium Ion

- HCOOH (46 Da)
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Click to download full resolution via product page

Caption: MS/MS fragmentation pathway of Aspartic acid

-cyclohexyl ester showing the characteristic loss of cyclohexene.

Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing samples suspected of

containing Asp(OcHex) derivatives.
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Caption: Step-by-step logic flow for the detection and confirmation of Asp(OcHex) impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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